molecular formula C10H19FN2O2 B1446154 tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate CAS No. 1593969-81-3

tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate

Cat. No.: B1446154
CAS No.: 1593969-81-3
M. Wt: 218.27 g/mol
InChI Key: ACHGEWOGBWGEEL-YUMQZZPRSA-N
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Description

tert-Butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H19FN2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a fluorine atom at the 5-position of the piperidine ring and a tert-butyl carbamate group at the nitrogen atom

Mechanism of Action

Target of Action

The primary targets of tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate are currently unknown. This compound is a derivative of tert-butyl carbamate , which is known to be used in the synthesis of various pharmaceuticals . .

Mode of Action

The mode of action of this compound is also not well-documented. As a derivative of tert-butyl carbamate, it may share some of its properties. Tert-butyl carbamate is often used as a protecting group in organic synthesis , suggesting that this compound might interact with its targets in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5-position of the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate group or the piperidine ring, potentially leading to the formation of amines or reduced piperidine derivatives.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Building Block: tert-Butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving piperidine derivatives or fluorinated compounds.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system or exhibiting antiviral properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.

Comparison with Similar Compounds

    tert-Butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate: Similar structure but with a methyl group instead of a fluorine atom.

    tert-Butyl N-[(3S,5S)-5-chloropiperidin-3-yl]carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.

    tert-Butyl N-[(3S,5S)-5-bromopiperidin-3-yl]carbamate: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness: The presence of the fluorine atom in tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for forming strong interactions with biological targets. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHGEWOGBWGEEL-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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